

# Unveiling the Molecular Architecture of Cephaibol B: A Technical Guide

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## Compound of Interest

Compound Name: Cephaibol B

Cat. No.: B15560435

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[City, State] – [Date] – An in-depth technical guide detailing the physical and chemical properties of **Cephaibol B**, a peptaibol antibiotic, has been compiled for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's characteristics, supported by tabulated quantitative data, detailed experimental protocols, and visual representations of its biological interactions.

## Core Physical and Chemical Properties

**Cephaibol B**, a natural product isolated from the fungus *Acremonium tubakii*, possesses a complex molecular structure that dictates its unique physicochemical characteristics. Key properties are summarized below, providing a foundational understanding for its handling, formulation, and mechanism of action studies.

Table 1: Physical and Chemical Properties of **Cephaibol B**

Property	Value	Reference
CAS Number	304911-39-5	N/A
Molecular Formula	C <sub>83</sub> H <sub>129</sub> N <sub>17</sub> O <sub>20</sub>	[1]
Molecular Weight	1685.04 g/mol	N/A
Mass (Daltons)	1683.959979528 Da	[1]
Melting Point	Data not available in searched literature. Peptides often decompose before melting.[2]	N/A
Solubility	As a peptaibol with a high content of non-polar amino acids, Cephaibol B is expected to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and isopropanol.[1][3] Specific quantitative solubility data is not readily available in the searched literature.	N/A

## Spectroscopic Profile

The structural elucidation of **Cephaibol B** has been primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Table 2: Spectroscopic Data Summary for **Cephaibol B**

Technique	Description	Key Findings/Data
$^1\text{H}$ NMR	Provides information on the chemical environment of hydrogen atoms.	While specific chemical shift data for Cephaibol B is not detailed in the available literature, 2D-NMR experiments were crucial for its structural characterization.[4]
$^{13}\text{C}$ NMR	Provides information on the carbon skeleton of the molecule.	Detailed $^{13}\text{C}$ NMR data for Cephaibol B is not available in the searched literature.
IR Spectroscopy	Identifies functional groups present in the molecule.	Specific IR absorption bands for Cephaibol B are not detailed in the available literature. General peptaibol spectra exhibit characteristic amide I and II bands.
Mass Spectrometry	Determines the molecular weight and fragmentation pattern.	The structure of Cephaibol B was characterized by mass spectrometric sequencing.[4] The exact mass is 1683.959979528 daltons.[1]

## Experimental Protocols

The characterization of **Cephaibol B** involves a series of sophisticated experimental procedures. Below are detailed methodologies based on standard practices for peptaibol analysis.

## Isolation and Purification

**Cephaibol B** is isolated from the fermentation broth of *Acremonium tubakii* DSM 12774. A general protocol involves:

- **Extraction:** The culture filtrate is extracted with a suitable organic solvent, such as ethyl acetate, to partition the peptaibols from the aqueous medium.

- Chromatography: The crude extract is then subjected to multiple rounds of chromatographic separation. This typically includes:
  - Adsorption Chromatography: Using silica gel with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
  - Size-Exclusion Chromatography: Employing resins like Sephadex LH-20 to separate molecules based on size.
  - High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) with a gradient of acetonitrile in water to yield pure **Cephaibol B**.<sup>[5]</sup>

## Structural Elucidation

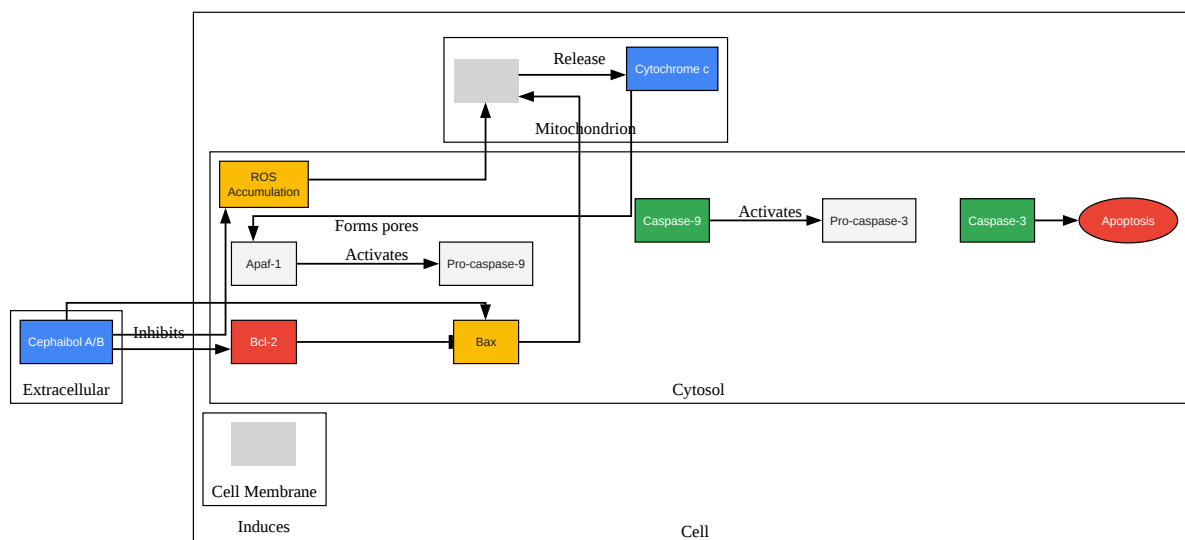
The determination of the complex structure of **Cephaibol B** relies on the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: A few milligrams of purified **Cephaibol B** are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Data Acquisition: A suite of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  - Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which allows for the determination of the amino acid sequence and the three-dimensional conformation of the peptide.
- Mass Spectrometry (MS):
  - Sample Preparation: The purified peptide is dissolved in a suitable solvent, often with the addition of a matrix for techniques like MALDI.

- Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the peptide.
- Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion is determined to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the peptide backbone, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[\[6\]](#)

## Biological Activity and Signaling Pathway

While specific signaling pathway studies for **Cephaibol B** are not extensively documented, research on the closely related Cephaibol A provides significant insights. Cephaibol A has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[\[7\]](#) This pathway is a critical regulator of programmed cell death.



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Caption: Mitochondrial apoptosis pathway potentially induced by **Cephaibol B**.

The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. Additionally, Cephaibol A has been observed to increase the accumulation of reactive

oxygen species (ROS), which can further contribute to mitochondrial dysfunction and apoptosis.[7]

This technical guide serves as a valuable resource for the scientific community, consolidating the current knowledge on **Cephaibol B** and providing a framework for future research and development endeavors.

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